molecular formula C13H14N2O B8703947 3-(4-Ethoxypyridin-2-yl)aniline CAS No. 289469-68-7

3-(4-Ethoxypyridin-2-yl)aniline

Cat. No. B8703947
M. Wt: 214.26 g/mol
InChI Key: CQASPUGOQQTVRL-UHFFFAOYSA-N
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Patent
US06521643B1

Procedure details

A suspension of 3-(4-ethoxypyridin-2-yl)nitrobenzene (0.3 g) in ethanol (6 ml) was hydrogenated over palladium on carbon (10% w/w, 50% wet, 0.2 g) under a hydrogen atmosphere for 3 hours. The catalyst was filtered off, and the filtrate was evaporated under reduced pressure to give 3-(4-ethoxypyridin-2-yl)aniline (0.264 g).
Name
3-(4-ethoxypyridin-2-yl)nitrobenzene
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:10]2[CH:11]=[C:12]([N+:16]([O-])=O)[CH:13]=[CH:14][CH:15]=2)[CH:5]=1)[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:10]2[CH:11]=[C:12]([CH:13]=[CH:14][CH:15]=2)[NH2:16])[CH:5]=1)[CH3:2]

Inputs

Step One
Name
3-(4-ethoxypyridin-2-yl)nitrobenzene
Quantity
0.3 g
Type
reactant
Smiles
C(C)OC1=CC(=NC=C1)C=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(=NC=C1)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.264 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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